molecular formula C11H16N2O2 B7577509 ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate

ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate

Cat. No. B7577509
M. Wt: 208.26 g/mol
InChI Key: OIIXRHZKCPKQIV-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate, also known as EZA, is a chemical compound with potential applications in scientific research. It is a cyanoacrylate derivative and has been reported to exhibit antitumor and anti-inflammatory activities.

Scientific Research Applications

Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit antitumor and anti-inflammatory activities. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to reduce inflammation in animal models of arthritis and colitis. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been investigated for its potential use as a fluorescent probe for imaging of cancer cells.

Mechanism of Action

The exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is not fully understood. However, it has been suggested that ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit low toxicity in vitro and in vivo. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been shown to have good stability in various solvents and under different pH conditions. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to have good membrane permeability, which makes it a potential candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its potential use as a fluorescent probe for imaging of cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to exhibit antitumor and anti-inflammatory activities, which makes it a potential candidate for drug development. However, one of the limitations of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate. One direction is to investigate the potential use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a drug for the treatment of cancer and inflammatory diseases. Another direction is to explore the use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a fluorescent probe for imaging of cancer cells. In addition, further studies are needed to elucidate the exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate and to investigate its potential side effects.

Synthesis Methods

The synthesis of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate involves the reaction of cyanoacetic acid ethyl ester with 2-azepanone in the presence of a base, such as potassium carbonate or sodium hydride. The reaction yields ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a yellowish solid with a melting point of around 80-82°C. The purity of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate can be determined using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIXRHZKCPKQIV-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCCCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/CCCCCN1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate

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